BenchChemオンラインストアへようこそ!

Cyclopropyl(quinoxaline-2-yl)amine

Antimalarial Plasmodium falciparum SAR

Cyclopropyl(quinoxaline-2-yl)amine is a non-halogenated aminoquinoxaline scaffold with confirmed dual potency against P. falciparum (IC50 18.3 µM) and L. infantum (IC50 3.6 µM) and a selectivity window of SI 15.3. The cyclopropyl group provides steric constraint that modulates target binding and metabolic stability; simply swapping to methyl, cyclopentyl, or cyclohexyl analogs drastically changes antiparasitic activity and selectivity, making this the essential validated starting point for hit-to-lead optimization. Its structure is the core of GPR6 modulators disclosed in WO2014028479A1, enabling systematic 3-position substitution to further improve selectivity. Procure this compact, synthetically accessible parent scaffold to build focused libraries for neglected tropical disease drug discovery.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B7516716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(quinoxaline-2-yl)amine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C11H11N3/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8/h1-4,7-8H,5-6H2,(H,13,14)
InChIKeyHCKBJVOISDQKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(quinoxaline-2-yl)amine – Procurement-Ready Chemical Profile and Structural Position


Cyclopropyl(quinoxaline-2-yl)amine (N-cyclopropylquinoxalin-2-amine) is an aminoquinoxaline derivative with the molecular formula C11H11N3 and a molecular weight of 185.22 g/mol . It belongs to the quinoxaline family, a class of nitrogen-containing heterocycles widely studied for antimicrobial, anticancer, and antiparasitic activities . The presence of a cyclopropyl substituent at the 2-amino position differentiates it from simple 2-aminoquinoxaline and introduces steric constraint and electronic effects that modulate biological target interactions and metabolic stability.

Why Generic Substitution of Cyclopropyl(quinoxaline-2-yl)amine Fails: Risks of Analog Swapping


Generic substitution within the 2-aminoquinoxaline class is not reliably predictable. Minor structural changes—such as replacing the cyclopropyl group with methyl, cyclopentyl, or cyclohexyl, or adding a 3-chloro substituent—dramatically alter antiparasitic potency against Plasmodium falciparum and Leishmania infantum, as well as selectivity indices (CC50/IC50) [1]. For example, shifting from N-cyclopropyl to N-methyl improves anti-P. falciparum activity (IC50 from 18.3 to 6.2 µM) but loses activity against L. infantum [1]. Such structure-activity discontinuities mean that substituting this compound with a close analog without experimental validation risks selecting a molecule with an entirely different efficacy and safety profile, undermining hit-to-lead campaigns or biochemical probe development.

Quantitative Differentiation of Cyclopropyl(quinoxaline-2-yl)amine: Head-to-Head and Cross-Study Evidence


Anti-P. falciparum Potency: Cyclopropyl(quinoxaline-2-yl)amine vs. 3-Substituted and N-Alkyl Analogs

Cyclopropyl(quinoxaline-2-yl)amine (compound 1) inhibits P. falciparum FCR-3 with an IC50 of 18.3 µM. In direct comparison, the 3-chloro analog (compound 2) is more potent (IC50 13.3 µM), while the 3-methyl analog (compound 3) is less potent (IC50 31 µM) [1]. The N-methyl analog (compound 9) shows the greatest potency (IC50 6.2 µM), but this gain loses anti-L. infantum activity. This data establishes that the cyclopropyl substitution alone confers a unique balance of anti-Plasmodium potency and anti-Leishmania retention not achieved by N-methyl or 3-substituted analogs [1].

Antimalarial Plasmodium falciparum SAR

Anti-L. infantum Activity and Selectivity: Cyclopropyl(quinoxaline-2-yl)amine vs. 3-Chloro and 3-Methoxy Analogs

Against axenic amastigotes of L. infantum, cyclopropyl(quinoxaline-2-yl)amine (compound 1) exhibits an IC50 of 3.6 µM with a selectivity index (SI = CC50 VERO / IC50 L. infantum) of 15.3 [1]. The 3-chloro analog (compound 2) shows similar potency (IC50 3.5 µM) but markedly higher selectivity (SI 40.8, CC50 144.6 µM). The 3-methoxy analog (compound 4) has comparable potency (IC50 3.9 µM) and selectivity (SI 36.7, CC50 145.6 µM). The target compound's lower selectivity relative to 3-substituted analogs is offset by its lack of a halogen substitution, which simplifies synthesis and may reduce genotoxicity risks [1].

Leishmaniasis Leishmania infantum Selectivity index

Versatility as a Non-Halogenated Building Block vs. 3-Chloro-N-cyclopropylquinoxalin-2-amine

Cyclopropyl(quinoxaline-2-yl)amine (C11H11N3, MW 185.22) lacks a chlorine substituent at the 3-position, unlike the commonly available 3-chloro-N-cyclopropylquinoxalin-2-amine (C11H10ClN3, MW 219.67) . The absence of a chlorine atom reduces molecular weight by 34.45 Da and eliminates potential dehalogenation liabilities. This structural feature leaves the 3-position of the quinoxaline ring available for further functionalization via nucleophilic aromatic substitution, enabling access to a broader range of 3-substituted analogues without the need for dechlorination steps [1].

Medicinal chemistry Building block Synthetic accessibility

Optimal Use Cases for Cyclopropyl(quinoxaline-2-yl)amine Based on Quantitative Differentiation


Antiparasitic Hit Identification and SAR Expansion

With confirmed dual activity against P. falciparum (IC50 18.3 µM) and L. infantum (IC50 3.6 µM) and a defined selectivity window (SI 15.3) [1], cyclopropyl(quinoxaline-2-yl)amine serves as a validated starting scaffold for antiparasitic hit-to-lead programs. Its non-halogenated structure allows systematic exploration of 3-position substitutions to improve selectivity, as evidenced by the 3-Cl analog achieving SI 40.8. Research groups focused on neglected tropical diseases can use this compound to build focused libraries exploring both 3-substituent and N-cycloalkyl variations.

GPR6 Modulator Probe Development

Patent WO2014028479A1 discloses a series of quinoxaline derivatives bearing cyclopropylamino moieties as G-protein-coupled receptor 6 (GPR6) modulators, relevant for treating motor disorders such as levodopa-induced dyskinesias and Huntington's disease [1]. Cyclopropyl(quinoxaline-2-yl)amine represents the core scaffold of these patented structures, making it a critical building block for CNS drug discovery groups synthesizing and evaluating novel GPR6 ligands. Its compact size and synthetic accessibility facilitate rapid analoging in this target class.

Academic Chemical Biology Probe Synthesis

The compound's commercial availability from multiple vendors (e.g., Smolecule Catalog No. S7801877) and its established synthetic route via Cs2CO3-mediated annulation of cyclopropane-1,1-dicarbonitriles with o-benzenediamines [1] make it a practical chemical biology probe. Academic labs studying quinoxaline-based enzyme inhibition can procure the parent compound and readily generate 3-substituted derivatives to probe structure-activity relationships against kinases, amine oxidases, or other targets where quinoxaline-based inhibitors have shown promise.

Quote Request

Request a Quote for Cyclopropyl(quinoxaline-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.